1H-Indol-2-ol

Description

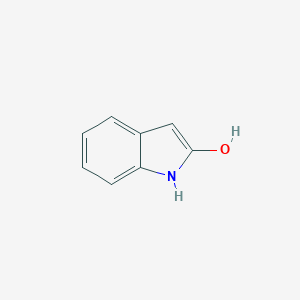

Structure

3D Structure

Properties

IUPAC Name |

1H-indol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-8-5-6-3-1-2-4-7(6)9-8/h1-5,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFAEUICJHBVHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10937712 | |

| Record name | 1H-Indol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16990-73-1 | |

| Record name | 1H-Indol-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16990-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indol-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016990731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indol-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1H-Indol-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indol-2-ol, also known as 2-hydroxyindole, is a heterocyclic organic compound that holds significant interest in the fields of medicinal chemistry and drug development. It is the enol tautomer of the more stable keto form, 2-oxindole (or indolin-2-one). The equilibrium between these two tautomers is a critical determinant of the molecule's chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound and its keto tautomer, with a focus on data relevant to researchers and drug development professionals. The indole scaffold is a privileged structure in medicinal chemistry, and understanding the nuances of its derivatives, such as this compound, is crucial for the design of novel therapeutics.[1]

Chemical Structure and Tautomerism

This compound exists in a tautomeric equilibrium with its keto form, 2-oxindole. The enol form possesses a hydroxyl group at the 2-position of the indole ring, while the keto form has a carbonyl group at the same position. The equilibrium generally favors the more stable keto form, 2-oxindole. This tautomerism is a key feature of its chemistry and influences its interactions with biological targets.

Figure 1: Keto-enol tautomerism of this compound.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound and its more stable tautomer, 2-oxindole.

Table 1: General Properties

| Property | This compound (Predicted) | 2-Oxindole (Experimental) |

| Molecular Formula | C₈H₇NO | C₈H₇NO |

| Molecular Weight | 133.15 g/mol [2] | 133.15 g/mol |

| CAS Number | 16990-73-1[2] | 59-48-3 |

| Appearance | - | Pale yellow solid |

| Melting Point | 128 °C[3] | 123-128 °C[3] |

| Boiling Point | 343.2±15.0 °C[3] | 227 °C at 73 mmHg[3] |

| Density | 1.327±0.06 g/cm³[3] | 1.1475 g/cm³ (estimate)[3] |

| pKa | 22.90±0.30[3] | ~18[4] |

Table 2: Solubility

| Solvent | This compound (Predicted) | 2-Oxindole (Experimental) |

| Water | Slightly soluble | 9.1 g/L[3] |

| Chloroform | Slightly soluble[3] | Soluble |

| Methanol | Slightly soluble[3] | Soluble |

| Ethanol | - | Soluble |

| Ethyl Acetate | - | Soluble |

| Benzene | - | Soluble |

Spectroscopic Data

Spectroscopic analysis is crucial for distinguishing between the keto and enol tautomers and for structural elucidation.

Table 3: Spectroscopic Data

| Technique | This compound (Predicted/Typical) | 2-Oxindole (Experimental) |

| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm), vinyl proton (δ ~6.0 ppm), OH proton (variable, broad), NH proton (variable, broad). | Aromatic protons (δ 6.8-7.3 ppm), CH₂ protons (δ ~3.5 ppm, singlet), NH proton (variable, broad). |

| ¹³C NMR | Aromatic carbons, C-OH carbon (δ ~140-150 ppm), C=C carbon. | Aromatic carbons, C=O carbon (δ ~175-180 ppm), CH₂ carbon (δ ~36 ppm). |

| FTIR (cm⁻¹) | O-H stretch (broad, ~3200-3600), C=C stretch (~1640), C-O stretch (~1200), N-H stretch (~3400). | N-H stretch (~3200-3400), C=O stretch (~1700), C-H stretch (~2900). |

| Mass Spec (m/z) | Molecular ion (M⁺) at 133. | Molecular ion (M⁺) at 133. |

Experimental Protocols

Synthesis of 2-Oxindole (Keto Form)

A common method for the synthesis of oxindoles involves the cyclization of α-chloroacetanilides.[5]

Materials:

-

Substituted aniline

-

Chloroacetyl chloride

-

Aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., carbon disulfide or dichloromethane)

-

Hydrochloric acid

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Acylation: To a solution of the substituted aniline in an anhydrous solvent, slowly add chloroacetyl chloride at a low temperature (e.g., 0 °C). Stir the mixture until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Cyclization: Add the crude α-chloroacetanilide and aluminum chloride to an anhydrous solvent. Heat the mixture to reflux until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Cool the reaction mixture and pour it onto a mixture of ice and concentrated hydrochloric acid. Extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain 2-oxindole.

Analysis of Keto-Enol Tautomerism by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study the keto-enol equilibrium. The ratio of the two tautomers can be determined by integrating the characteristic signals of each form in the ¹H NMR spectrum.[6]

Materials:

-

Sample of this compound / 2-Oxindole

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve a known amount of the sample in a deuterated solvent in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum at a specific temperature. Ensure the spectral width is sufficient to observe all relevant signals, including potentially broad OH and NH protons.

-

Data Analysis:

-

Identify the characteristic signals for the keto form (e.g., the singlet for the CH₂ protons) and the enol form (e.g., the vinyl proton).

-

Integrate the area under these characteristic peaks.

-

Calculate the molar ratio of the two tautomers from the integration values. The equilibrium constant (KT = [enol]/[keto]) can then be determined.

-

Figure 2: Workflow for NMR analysis of tautomerism.

Determination of Thermodynamic Solubility by Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.[4][7]

Materials:

-

Solid sample of the compound

-

Selected solvents (e.g., water, phosphate buffer, ethanol)

-

Vials with screw caps

-

Shaker or orbital incubator

-

Filtration or centrifugation equipment

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent.

-

Equilibration: Seal the vials and place them on a shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the solid phase from the solution by filtration or centrifugation.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method. A calibration curve should be prepared to accurately determine the concentration.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Biological Activity and Signaling Pathways

Oxindole and its derivatives have been extensively studied for their wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. A significant area of research focuses on their role as kinase inhibitors.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several oxindole-based compounds have been developed as inhibitors of VEGFR-2. The binding of VEGF to VEGFR-2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival. Inhibition of this pathway by oxindole derivatives can block these processes and thereby inhibit tumor growth.[8][9]

Figure 3: Simplified VEGFR-2 signaling pathway and inhibition by oxindole derivatives.

Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is another important target in cancer therapy. Constitutive activation of the STAT3 signaling pathway is observed in many human cancers and promotes cell proliferation, survival, and angiogenesis. Some oxindole derivatives have been shown to inhibit the STAT3 pathway, often by targeting upstream kinases like Janus kinases (JAKs) or by directly interacting with the STAT3 protein.[10] Inhibition of STAT3 signaling can lead to the downregulation of anti-apoptotic and pro-proliferative genes, ultimately inducing apoptosis in cancer cells.

Conclusion

This compound and its keto tautomer, 2-oxindole, represent a valuable scaffold in drug discovery. The inherent tautomerism of this system is a critical factor influencing its chemical and biological properties. This guide has provided a detailed overview of the structure, properties, and relevant experimental methodologies for studying this compound. A thorough understanding of the keto-enol equilibrium and the biological activities of both tautomers is essential for the rational design and development of new therapeutic agents based on the indole nucleus. The continued exploration of oxindole derivatives as kinase inhibitors and modulators of other signaling pathways holds great promise for the future of cancer therapy and the treatment of other diseases.

References

- 1. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. enamine.net [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 8. commerce.bio-rad.com [commerce.bio-rad.com]

- 9. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism of 1H-Indol-2-ol to 2-Oxindole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric equilibrium between the lactim form (1H-Indol-2-ol) and the lactam form (2-oxindole) of the oxindole core is a critical phenomenon with significant implications in medicinal chemistry and drug development. The position of this equilibrium influences the physicochemical properties of molecules, including their reactivity, solubility, and ability to interact with biological targets. This technical guide provides a comprehensive overview of the core principles governing this tautomerism, methodologies for its investigation, and its relevance in the design and development of novel therapeutics.

Introduction: The Lactam-Lactim Tautomerism of the Oxindole Scaffold

The oxindole scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with diverse biological activities. A key feature of this scaffold is its capacity to exist in two tautomeric forms: the lactam (keto) form, known as 2-oxindole, and the lactim (enol) form, this compound. This equilibrium is a type of prototropic tautomerism, involving the migration of a proton between the nitrogen and oxygen atoms of the amide group.

Generally, the lactam form (2-oxindole) is thermodynamically more stable and predominates in most conditions. However, the less stable lactim tautomer (this compound) can play a crucial role in the chemical reactivity and biological activity of oxindole-containing molecules. Understanding the factors that influence the position of this equilibrium is paramount for predicting molecular behavior and for the rational design of drug candidates. The presence of different tautomers can lead to variations in biological activity, highlighting the importance of characterizing and controlling this equilibrium.[1][2]

The Tautomeric Equilibrium

The tautomeric interconversion between this compound and 2-oxindole is a dynamic process. The position of the equilibrium is dictated by the relative thermodynamic stabilities of the two tautomers, which are in turn influenced by a variety of internal and external factors.

Caption: Tautomeric equilibrium between this compound and 2-oxindole.

Factors Influencing the Tautomeric Equilibrium

The delicate balance between the lactam and lactim forms can be shifted by several factors, which are summarized in the table below.

| Factor | Influence on Equilibrium | Rationale |

| Solvent Polarity | Polar solvents favor the more polar lactam (keto) form. | The lactam form generally possesses a larger dipole moment and can engage in stronger dipole-dipole interactions and hydrogen bonding with polar solvent molecules, leading to its stabilization. |

| Temperature | The effect is system-dependent and governed by the enthalpy change (ΔH°) of the tautomerization. | An increase in temperature will favor the endothermic direction. If the conversion of lactam to lactim is endothermic, higher temperatures will increase the population of the lactim form. |

| pH | The state of ionization can significantly shift the equilibrium. | Deprotonation or protonation at different sites can favor one tautomeric form over the other. For instance, in basic conditions, deprotonation of the N-H in the lactam form or the O-H in the lactim form will lead to a common anion, influencing the equilibrium upon reprotonation. |

| Substituents | Electron-withdrawing or electron-donating groups on the indole ring can alter the relative stabilities of the tautomers. | Substituents can influence the acidity of the migrating proton and the electronic distribution within the aromatic system, thereby affecting the stability of each tautomer. |

| Intramolecular Hydrogen Bonding | Can stabilize the lactim form. | The presence of a suitable hydrogen bond acceptor substituent at the C3 position could form an intramolecular hydrogen bond with the hydroxyl group of the lactim tautomer, thereby increasing its stability. |

Experimental Methodologies for the Study of Tautomerism

A combination of spectroscopic and computational methods is employed to qualitatively and quantitatively investigate the tautomeric equilibrium between this compound and 2-oxindole.

Caption: Experimental workflow for the study of this compound to 2-oxindole tautomerism.

Synthesis of this compound and 2-Oxindole

Synthesis of 2-Oxindole: 2-Oxindole is a commercially available and relatively stable compound. Various synthetic routes are well-established for its substituted derivatives.

Synthesis of this compound (2-Hydroxyindole): The synthesis of the less stable lactim tautomer is more challenging. It is often generated in situ or trapped as a derivative (e.g., O-alkylated or O-acylated). General methods for the synthesis of N-hydroxyindoles, which are structurally related, can sometimes be adapted. One approach involves the reductive cyclization of o-nitrobenzyl ketones or aldehydes.

General Protocol for Reductive Cyclization to form Hydroxyindoles:

-

Precursor Synthesis: Synthesize the appropriate o-nitrobenzyl ketone or aldehyde precursor.

-

Reductive Cyclization: Subject the precursor to reductive cyclization conditions. A variety of reducing agents can be employed, such as zinc in the presence of ammonium chloride or catalytic hydrogenation (e.g., Pd/C).

-

Isolation and Characterization: The resulting hydroxyindole must be handled carefully due to its potential instability and tendency to tautomerize to the more stable oxindole. Rapid isolation and characterization at low temperatures are often necessary.

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution.

Experimental Protocol for Quantitative ¹H NMR Analysis:

-

Sample Preparation: Prepare solutions of the oxindole compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD) to assess solvent effects. An internal standard with a known concentration and a resonance that does not overlap with the analyte signals should be added for absolute quantification.

-

Data Acquisition:

-

Acquire ¹H NMR spectra at a constant, accurately known temperature.

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation of all protons, which is crucial for accurate integration.

-

Use a calibrated 90° pulse.

-

-

Data Processing and Analysis:

-

Carefully phase and baseline correct the spectra.

-

Integrate the signals corresponding to unique protons of the lactam (e.g., the CH₂ protons at the C3 position) and lactim (e.g., the vinylic proton at the C3 position) forms.

-

The equilibrium constant (Keq = [lactim]/[lactam]) can be calculated from the ratio of the integrals, normalized by the number of protons giving rise to each signal.

-

Expected Spectral Features:

| Tautomer | Key ¹H NMR Signals | Key ¹³C NMR Signals |

| 2-Oxindole (Lactam) | Singlet for the CH₂ protons at C3 (~3.5 ppm). Broad singlet for the N-H proton. | Signal for the C=O carbon (~175-180 ppm). Signal for the CH₂ carbon at C3. |

| This compound (Lactim) | Singlet for the vinylic proton at C3. Singlet for the O-H proton (can be broad and its position is solvent-dependent). | Signal for the C-OH carbon. Signal for the vinylic C3 carbon. |

UV-Vis spectroscopy can be used to study tautomeric equilibria by observing changes in the absorption spectra as a function of solvent or temperature. The two tautomers are expected to have different chromophores and thus distinct absorption maxima.

Experimental Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare dilute solutions of the compound in various solvents of different polarities.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

Identify the absorption maxima (λmax) corresponding to the lactam and lactim forms. The lactim form, with its more extended π-system, may absorb at a longer wavelength.

-

By applying Beer-Lambert's law and assuming the molar absorptivities of the individual tautomers are known (often determined from "locked" derivatives where the tautomerism is prevented by alkylation), the concentration of each tautomer and the equilibrium constant can be determined.

-

Computational Chemistry in the Study of Tautomerism

Quantum chemical calculations, such as Density Functional Theory (DFT), are invaluable for complementing experimental studies. They can provide insights into the relative energies, geometries, and spectroscopic properties of the tautomers.

Computational Workflow:

-

Structure Optimization: The geometries of both the this compound and 2-oxindole tautomers are optimized.

-

Energy Calculation: The relative electronic energies (and Gibbs free energies) of the optimized structures are calculated to predict the predominant tautomer.

-

Solvent Effects: The influence of different solvents can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).

-

Spectra Prediction: NMR chemical shifts and UV-Vis excitation energies can be calculated to aid in the interpretation of experimental spectra.

Caption: Computational workflow for studying tautomerism.

Relevance in Drug Development

The tautomeric state of an oxindole-based drug candidate can profoundly impact its pharmacological profile.

-

Receptor Binding: The different shapes, hydrogen bonding capabilities, and electronic properties of the lactam and lactim tautomers can lead to different binding affinities and selectivities for a biological target.

-

Pharmacokinetics (ADME): Properties such as solubility, lipophilicity (logP), and membrane permeability can differ between tautomers, affecting the absorption, distribution, metabolism, and excretion of a drug.

-

Intellectual Property: The existence of different tautomers can have implications for patent claims and the novelty of a chemical entity.

Therefore, a thorough understanding and characterization of the tautomeric behavior of oxindole derivatives are essential throughout the drug discovery and development process.

Conclusion

The tautomerism of this compound to 2-oxindole is a fundamental aspect of the chemistry of this important heterocyclic system. While the lactam form generally predominates, the lactim tautomer can be populated to varying extents depending on environmental factors and substitution patterns. A multi-faceted approach, combining synthesis, spectroscopic analysis (particularly NMR), and computational modeling, is crucial for a comprehensive understanding of this equilibrium. For researchers in drug development, the ability to predict, control, and characterize this tautomerism is a key element in the design of safe and efficacious medicines.

References

Spectroscopic Analysis of 1H-Indol-2-ol and its Tautomer, Oxindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-Indol-2-ol, focusing on its stable and experimentally observable tautomeric form, oxindole (1,3-dihydro-2H-indol-2-one). Due to the rapid tautomerization, spectroscopic analysis of this compound in solution predominantly reflects the structural characteristics of the more stable oxindole isomer. This document presents a detailed compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for oxindole, along with standardized experimental protocols for data acquisition.

Tautomerism of this compound

This compound, the lactim tautomer, exists in equilibrium with its lactam counterpart, oxindole. In solution, this equilibrium heavily favors the formation of oxindole, which is the more thermodynamically stable isomer.[1] Consequently, obtaining spectroscopic data purely for the this compound form is challenging under standard laboratory conditions. The data presented herein pertains to the experimentally isolated and characterized oxindole.

References

An In-depth Technical Guide to the Biological Activity of 1H-Indol-2-ol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole nucleus, a prevalent heterocyclic scaffold in numerous natural products and synthetic compounds, continues to be a focal point in medicinal chemistry and drug discovery. This guide delves into the multifaceted biological activities of 1H-Indol-2-ol and its derivatives, with a primary focus on its more stable and pharmacologically significant tautomer, oxindole (1,3-dihydro-2H-indol-2-one). Oxindole and its substituted analogues have demonstrated a remarkable breadth of therapeutic potential, exhibiting potent anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties. This document provides a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this promising area.

Introduction: The this compound/Oxindole Tautomerism and its Significance

This compound exists in a tautomeric equilibrium with its keto form, oxindole. While the indol-2-ol form may participate in certain chemical reactions, the oxindole structure is predominantly favored and is the key pharmacophore responsible for the diverse biological activities observed. The versatility of the oxindole scaffold allows for substitutions at various positions, leading to a wide array of derivatives with distinct and potent pharmacological profiles. This guide will primarily focus on the biological activities attributed to the oxindole core and its derivatives.

Anticancer Activity

Oxindole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and apoptosis evasion. Their mechanisms of action often involve the inhibition of key protein kinases and modulation of critical signaling pathways.

Quantitative Data for Anticancer Activity

The anticancer efficacy of various oxindole derivatives has been quantified using half-maximal inhibitory concentration (IC50) values against a range of human cancer cell lines.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Alkenyl-oxindoles | Compound 15c | HCT-116 | 0.00034 | [1] |

| DU 145 | 0.00106 | [1] | ||

| MCT-7 | 0.00439 | [1] | ||

| Oxindole-based Pyridyl Derivative | Compound 5l | Leukemia (average) | 3.39 | [2] |

| Colon Cancer (average) | 5.97 | [2] | ||

| Ferrocenyl Oxindole Derivatives | (Z)-isomer 12b | Human Breast Cancer | 0.49 | [3] |

| (Z)-isomer 17b | Human Breast Cancer | 0.64 | [3] | |

| (Z)-isomer 11b | Human Breast Cancer | 0.89 | [3] | |

| Oxindole Derivative | SH-859 | 786-O (Renal) | < 10 | [4] |

| Triazole-linked Oxindole Glycoconjugate | E-9b | DU145 (Prostate) | Notable Cytotoxicity | [5] |

Experimental Protocols for Anticancer Activity Assessment

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the oxindole derivative and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.[3]

Signaling Pathways in Anticancer Activity

Oxindole derivatives exert their anticancer effects by modulating several key signaling pathways.

Kinase Inhibition: Many oxindole derivatives function as multi-kinase inhibitors, targeting receptor tyrosine kinases such as VEGFR, FGFR, and PDGFR, which are crucial for tumor angiogenesis and proliferation.[1]

PI3K/Akt/mTOR Pathway: Some derivatives have been shown to downregulate the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[4][5]

Apoptosis Induction: Oxindole derivatives can induce apoptosis (programmed cell death) through the intrinsic pathway, often involving the activation of caspases.[5]

Caption: Anticancer signaling pathways modulated by oxindole derivatives.

Anti-inflammatory Activity

Oxindole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and 5-lipoxygenase (5-LOX).

Quantitative Data for Anti-inflammatory Activity

| Compound Class | Derivative Example | Assay | IC50 (µM) | Reference |

| Oxindole-Ester Conjugate | Compound 4h | COX-2 Inhibition | 0.0533 | [6][7][8] |

| 5-LOX Inhibition | 0.4195 | [6][7][8] | ||

| Spiro Thiochromene-oxindoles | Compound 4e | BSA Denaturation | 127.477 (µg/mL) | [9] |

| Compound 4k | BSA Denaturation | 190.738 (µg/mL) | [9] | |

| Compound 4h | BSA Denaturation | 285.806 (µg/mL) | [9] |

Experimental Protocols for Anti-inflammatory Activity Assessment

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

-

Enzyme Preparation: Purified recombinant human COX-2 is used.

-

Reaction Mixture: A reaction mixture containing buffer, heme, and a substrate (e.g., arachidonic acid) is prepared.

-

Compound Incubation: The test compound (oxindole derivative) is pre-incubated with the enzyme.

-

Reaction Initiation: The reaction is initiated by adding the substrate.

-

Product Measurement: The formation of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.

-

IC50 Calculation: The IC50 value is determined by measuring the concentration of the compound that causes 50% inhibition of PGE2 production.

Heat-Induced BSA Denaturation Assay

This assay assesses the anti-inflammatory activity of a substance by its ability to inhibit the denaturation of bovine serum albumin (BSA).

-

Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and 1% aqueous solution of BSA.

-

Incubation: Incubate the mixture at 37°C for 20 minutes.

-

Heating: Induce denaturation by heating at 51°C for 20 minutes.

-

Cooling: Cool the mixture to room temperature.

-

Turbidity Measurement: Measure the turbidity of the samples at 660 nm.

-

Inhibition Calculation: Calculate the percentage inhibition of denaturation.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of oxindole derivatives are primarily mediated by the inhibition of the arachidonic acid cascade.

Caption: Inhibition of the arachidonic acid cascade by oxindole derivatives.

Antimicrobial Activity

Oxindole derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.

Quantitative Data for Antimicrobial Activity

The antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC).

| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |

| Pentacyclic Spiro[oxindole-2,3′-pyrrolidines] | Compound 5a | Staphylococcus aureus | 3.9 | [10] |

| Compound 5h | Staphylococcus aureus | 31.5 | [10] | |

| Compound 5p | Staphylococcus aureus | 62.5 | [10] | |

| Compound 5i | Candida albicans | 31.5 | [10] | |

| Compound 5p | Candida albicans | 31.5 | [10] | |

| Arylsulfonamide-oxindoles | Compounds 5a, 5c, 5e, 5g | Various bacteria and fungi | Significant Activity | [11][12][13] |

Experimental Protocols for Antimicrobial Activity Assessment

Broth Microdilution Method for MIC Determination

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Compound Dilution: Prepare serial dilutions of the oxindole derivative in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

Antiviral Activity

Recent studies have highlighted the potential of oxindole derivatives as antiviral agents, particularly against Human Immunodeficiency Virus (HIV) and other viruses.

Quantitative Data for Antiviral Activity

| Compound Class | Derivative Example | Virus | EC50/IC50 (µM) | Reference |

| 3-Oxindole-2-carboxylates | Methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one (6f ) | HIV-1 | 0.4578 | [14][15][16] |

| Oxindole Derivative | Compound 52 | Bovine Viral Diarrhoea Virus (BVDV) | 6.6 | [17] |

| Indol-3-carboxylic Acid Derivative | Compound 1 | SARS-CoV-2 | 1.84 | [18][19] |

| 7-azaindole derivative | ASM-7 | SARS-CoV-2 pseudovirus | 0.45 | [20] |

Experimental Protocols for Antiviral Activity Assessment

HIV-1 Tat-Mediated Transcription Inhibition Assay

This assay evaluates the ability of compounds to inhibit the Tat-mediated transcription of the HIV-1 long terminal repeat (LTR) promoter.

-

Cell Line: Use a cell line (e.g., TZM-bl) that contains an integrated HIV-1 LTR promoter driving the expression of a reporter gene (e.g., luciferase).

-

Compound Treatment: Treat the cells with the oxindole derivatives.

-

Tat Expression: Induce the expression of the HIV-1 Tat protein.

-

Reporter Gene Assay: Measure the activity of the reporter gene (e.g., luciferase activity) to quantify the level of LTR-driven transcription.

-

IC50 Calculation: Determine the IC50 value, which is the concentration of the compound that inhibits Tat-mediated transcription by 50%.[14][15]

Viral Replication Pathways Inhibited by Oxindole Derivatives

Caption: Inhibition of HIV-1 Tat-mediated transcription by oxindole derivatives.

Neuroprotective Effects

Oxindole derivatives have shown potential in protecting neuronal cells from death induced by oxidative and endoplasmic reticulum (ER) stress, suggesting their therapeutic utility in neurodegenerative disorders.

Experimental Models for Neuroprotective Activity

In Vitro Neuronal Cell Death Models

-

Oxidative Stress-Induced Cell Death: Neuronal cells (e.g., SH-SY5Y) are treated with an oxidizing agent (e.g., H2O2 or glutamate) in the presence or absence of the oxindole derivative. Cell viability is then assessed to determine the protective effect.

-

ER Stress-Induced Cell Death: Neuronal cells are treated with an ER stress inducer (e.g., tunicamycin or thapsigargin) with and without the oxindole derivative. The extent of cell death is then measured.

Neuroprotective Signaling Pathways

The neuroprotective effects of oxindole derivatives are thought to be mediated through the modulation of stress-response pathways and the inhibition of cell death cascades. Further research is needed to fully elucidate the specific signaling pathways involved.

Conclusion and Future Directions

The oxindole scaffold represents a highly privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable spectrum of biological activities. The potent anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties of these compounds underscore their potential for the development of novel therapeutics. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of oxindole derivatives for specific biological targets.

-

Mechanism of Action Studies: To further elucidate the molecular mechanisms and signaling pathways underlying the observed biological effects.

-

In Vivo Efficacy and Safety Profiling: To translate the promising in vitro results into preclinical and clinical development.

-

Exploration of New Therapeutic Areas: To investigate the potential of oxindole derivatives in other disease areas where the identified biological activities may be relevant.

By continuing to explore the rich chemical space of oxindole derivatives, the scientific community is well-positioned to unlock new and effective treatments for a wide range of human diseases.

References

- 1. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of triazole-linked indole and oxindole glycoconjugates as potential anticancer agents: novel Akt/PKB signaling pathway inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Synthesis, antimicrobial and antioxidant activity of some oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of 3-Oxindole Derivatives as Small Molecule HIV-1 Inhibitors Targeting Tat-Mediated Viral Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of 3-Oxindole Derivatives as Small Molecule HIV-1 Inhibitors Targeting Tat-Mediated Viral Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of 3-Oxindole Derivatives as Small Molecule HIV-1 Inhibitors Targeting Tat-Mediated Viral Transcription | MDPI [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. actanaturae.ru [actanaturae.ru]

- 19. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 1H-Indol-2-ol and its Tautomer, 2-Oxindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1H-Indol-2-ol, with a primary focus on its more stable and predominantly existing keto tautomer, 2-oxindole. Due to the rapid tautomerization favoring the keto form, the vast majority of available scientific data pertains to 2-oxindole. This document compiles quantitative solubility data, discusses stability considerations in various solvents, and outlines relevant experimental protocols.

Keto-Enol Tautomerism: this compound vs. 2-Oxindole

This compound (the enol form) and 2-oxindole (the keto form) are tautomers that readily interconvert. However, the equilibrium strongly favors the lactam (keto) form, 2-oxindole, which is significantly more stable and is the form predominantly found in both solid state and in solution.[1][2][3] The lactim (enol) form, this compound, is generally considered highly unstable and is not typically isolated under standard conditions.[1] Consequently, the physical and chemical properties, including solubility and stability, are almost exclusively reported for 2-oxindole.

Caption: Keto-enol tautomerism of 2-oxindole and this compound.

Solubility of 2-Oxindole

The solubility of 2-oxindole has been systematically studied in a range of organic solvents. The data indicates a general trend of increasing solubility with rising temperature.

Quantitative Solubility Data

A comprehensive study published in the Journal of Chemical & Engineering Data provides extensive quantitative solubility data for 2-oxindole in twelve pure organic solvents at temperatures ranging from 287.15 K to 333.95 K. The following table summarizes the mole fraction solubility (x) at three representative temperatures.

| Solvent | Dielectric Constant (approx.) | Solvent Type | Solubility (x) at 288.15 K | Solubility (x) at 308.15 K | Solubility (x) at 328.15 K |

| 1,4-Dioxane | 2.2 | Aprotic | 0.0519 | 0.0913 | 0.1504 |

| Ethyl Acetate | 6.0 | Aprotic | 0.0381 | 0.0652 | 0.1051 |

| Acetone | 20.7 | Aprotic | 0.0346 | 0.0598 | 0.0968 |

| Acetonitrile | 37.5 | Aprotic | 0.0354 | 0.0583 | 0.0898 |

| Tetrahydrofuran (THF) | 7.6 | Aprotic | 0.0249 | 0.0452 | 0.0763 |

| Dichloromethane | 9.1 | Aprotic | 0.0163 | 0.0305 | 0.0538 |

| 1-Propanol | 20.1 | Protic | 0.0094 | 0.0183 | 0.0333 |

| Toluene | 2.4 | Aprotic | 0.0083 | 0.0173 | 0.0331 |

| Ethanol | 24.6 | Protic | 0.0082 | 0.0163 | 0.0303 |

| 2-Propanol | 19.9 | Protic | 0.0063 | 0.0128 | 0.0243 |

| Methanol | 32.7 | Protic | 0.0059 | 0.0122 | 0.0235 |

| 1-Butanol | 17.8 | Protic | 0.0055 | 0.0113 | 0.0218 |

Data extracted from the Journal of Chemical & Engineering Data.

Note on Solvent Type:

-

Protic solvents have a hydrogen atom bound to an oxygen or nitrogen and can donate a hydrogen bond.

-

Aprotic solvents do not have a hydrogen atom bound to an oxygen or nitrogen and cannot donate a hydrogen bond.

Qualitative and Single-Point Solubility Data

Other sources provide additional qualitative and single-point solubility information:

-

Dimethylformamide (DMF): Approximately 10 mg/mL.[4]

-

Dimethyl sulfoxide (DMSO): Approximately 3 mg/mL.[4]

-

Ethanol: Approximately 10 mg/mL.[4]

-

Ethanol:PBS (pH 7.2) (1:1): Approximately 0.5 mg/mL.[4]

-

Water: Insoluble.[5]

It is important to note that aqueous solutions of 2-oxindole are not recommended for storage for more than one day, suggesting potential stability issues.[4]

Stability of 2-Oxindole

While comprehensive quantitative stability data for 2-oxindole across a wide range of solvents is limited in the public domain, general principles of chemical stability and information on related compounds allow for an informed assessment. The stability of a compound in solution is influenced by factors such as the solvent, temperature, light, and the presence of other reactive species (e.g., acids, bases, oxygen).

General Stability and Storage

As a solid, 2-oxindole is generally stable when stored at -20°C, with a reported stability of at least 4 years.[4] In solution, it is recommended to prepare solutions fresh.[6] For in vivo experiments, it is advised to use freshly prepared working solutions on the same day.[6]

Degradation Pathways

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[7] While specific forced degradation studies for 2-oxindole are not extensively reported, potential degradation pathways can be inferred from the chemical structure and studies on related indole derivatives.

-

Hydrolysis: The lactam ring in 2-oxindole could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.

-

Oxidation: The indole nucleus is generally susceptible to oxidation. Oxidation of 2-oxindole can lead to the formation of isatin (1H-indole-2,3-dione).[1] Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.

-

Photodegradation: Exposure to UV or visible light can induce photochemical reactions in indole derivatives, leading to the formation of various degradation products.

The following diagram illustrates a general workflow for conducting forced degradation studies.

Caption: General workflow for forced degradation studies.

Experimental Protocols

Solubility Determination (Synthetic Method)

The following is a detailed methodology for determining the solubility of 2-oxindole using the synthetic method, as described in the literature.

Apparatus:

-

Thermostatic bath

-

Jacketed glass vessel (50 mL)

-

Magnetic stirrer

-

Calibrated thermometer (±0.05 K)

-

Laser beam system for monitoring dissolution

Procedure:

-

A known mass of 2-oxindole is added to a known mass of the solvent in the jacketed glass vessel.

-

The mixture is continuously stirred and heated at a constant rate (e.g., 0.1 K/min) using the thermostatic bath.

-

The laser beam system monitors the transparency of the solution.

-

The temperature at which the last solid particle dissolves is recorded as the equilibrium temperature.

-

This process is repeated with different compositions of solute and solvent to obtain solubility data over a range of temperatures.

Caption: Workflow for solubility determination by the synthetic method.

Stability-Indicating HPLC Method (General Protocol)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the intact drug from its degradation products. While a specific validated method for 2-oxindole is not detailed in the searched literature, a general protocol for developing such a method is as follows.

Chromatographic System:

-

HPLC System: With a UV or Photodiode Array (PDA) detector.

-

Column: A C18 reversed-phase column is a common starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer can be adjusted to optimize separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined by the UV spectrum of 2-oxindole (λmax ≈ 249 nm).[4]

Forced Degradation Sample Preparation:

-

Prepare stock solutions of 2-oxindole in a suitable solvent.

-

Subject the solutions to stress conditions as outlined in the forced degradation workflow (Section 3.2).

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration with the mobile phase.

Analysis:

-

Inject the stressed samples into the HPLC system.

-

Develop a gradient elution method that separates the main 2-oxindole peak from all degradation product peaks.

-

The method is considered stability-indicating if all degradation products are baseline-resolved from the parent compound and from each other. Peak purity analysis using a PDA detector can confirm this.

Summary and Recommendations

-

Tautomerism: this compound exists predominantly as its more stable keto tautomer, 2-oxindole. Solubility and stability data are therefore focused on 2-oxindole.

-

Solubility: 2-Oxindole exhibits a wide range of solubilities in organic solvents, with the highest solubility observed in 1,4-dioxane and the lowest in 1-butanol among the tested solvents. Solubility generally increases with temperature.

-

Stability: While specific quantitative stability data is scarce, 2-oxindole is susceptible to degradation, particularly through oxidation. Solutions should be prepared fresh, and long-term storage of solutions is not recommended, especially for aqueous-based solutions.

-

Future Work: For drug development purposes, it is highly recommended to conduct comprehensive forced degradation studies on 2-oxindole in the specific solvents and formulations of interest. This will allow for the identification of critical degradation pathways and the development of a validated stability-indicating analytical method to ensure product quality and shelf-life.

References

- 1. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2-Oxindole_Chemicalbook [chemicalbook.com]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. pharmtech.com [pharmtech.com]

- 7. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]

The Therapeutic Potential of the 1H-Indol-2-ol Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide explores the therapeutic potential of the 1H-Indol-2-ol (also known as 2-hydroxyindole) core structure, with a primary focus on its derivatives that have shown significant promise in preclinical studies. While data on the parent this compound is limited, its substituted analogs have demonstrated potent anticancer and anti-inflammatory activities. This document provides a comprehensive overview of these applications, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Introduction to the this compound Scaffold

The this compound moiety represents a versatile heterocyclic structure with significant potential for chemical modification. Its inherent electronic properties and the ability to participate in hydrogen bonding make it an attractive starting point for the design of novel therapeutic agents. Although direct biological activity data for this compound is not extensively documented in publicly available literature, numerous studies have highlighted the potent pharmacological effects of its derivatives, suggesting that the core indole structure provides a crucial framework for interaction with biological targets. This guide will delve into the anticancer and anti-inflammatory applications of key this compound derivatives.

Anticancer Applications

Derivatives of the this compound scaffold have emerged as a promising class of antitumor agents, exhibiting cytotoxicity against various cancer cell lines. The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various indole derivatives, highlighting their potency against different cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | Indole-based Bcl-2 Inhibitor (U2) | MCF-7 (Breast) | 0.83 | [1] |

| A549 (Lung) | 0.73 | [1] | ||

| Compound B | Indole-based Bcl-2 Inhibitor (U3) | MCF-7 (Breast) | 1.17 | [1] |

| A549 (Lung) | 2.98 | [1] | ||

| Compound C | 1H-indole-2-carboxylic acid derivative (C11) | Bel-7402 (Liver) | Not specified | [2] |

| SMMC-7721 (Liver) | Not specified | [2] | ||

| Hep G2 (Liver) | Not specified | [2] | ||

| Compound D | 2-(5-methoxy-1H-indol-1-yl)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide (V7) | MGC803 (Gastric) | 1.59 | [2] |

| Compound E | 5-hydroxyindole-3-carboxylic acid ester (5d) | MCF-7 (Breast) | 4.7 | [3] |

| Compound F | 2-(2-((1H-indol-5yl)methylene)hydrazinyl)-4-methylthiazole (1) | A2780 (Ovarian) | 11.6 | [4] |

| HeLa (Cervical) | 22.4 | [4] | ||

| Compound G | 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole (3) | A2780 (Ovarian) | 12.4 | [4] |

| HeLa (Cervical) | 19.4 | [4] |

Signaling Pathways in Anticancer Activity

Indole derivatives have been shown to exert their anticancer effects by modulating critical signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways, which are often dysregulated in cancer.

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[5] Its aberrant activation is a hallmark of many cancers. Certain indole derivatives have been found to inhibit this pathway at various nodes, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[5]

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[2][6] Dysregulation of this pathway is also frequently observed in cancer. Some indole derivatives have demonstrated the ability to inhibit components of the MAPK pathway, thereby impeding tumor growth.[2]

Anti-inflammatory Applications

Certain derivatives of this compound have shown potent anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as 5-lipoxygenase (5-LOX).

Quantitative Analysis of Anti-inflammatory Activity

The following table presents the in vitro inhibitory activity of a 2-amino-5-hydroxyindole derivative against 5-lipoxygenase.

| Compound ID | Derivative Class | Target | IC50 (µM) | Reference |

| Compound H | 2-amino-5-hydroxyindole | 5-Lipoxygenase | ~0.3 | Not explicitly cited |

Mechanism of Anti-inflammatory Action

The primary anti-inflammatory mechanism identified for these derivatives is the inhibition of 5-lipoxygenase, an enzyme responsible for the production of leukotrienes, which are potent inflammatory mediators.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Discovery of novel indole derivatives that inhibit NEDDylation and MAPK pathways against gastric cancer MGC803 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 1H-Indol-2-ol's Tautomer, Oxindole, as a Precursor in Natural Product Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indol-2-ol, a heterocyclic compound, exists in a tautomeric equilibrium with its more stable keto form, 2-oxindole. This inherent characteristic positions 2-oxindole as a synthetically versatile and highly valuable precursor in the intricate art of natural product synthesis. The oxindole scaffold, a privileged structural motif, is found at the core of a multitude of biologically active alkaloids and complex polycyclic natural products. Its strategic functionalization, particularly at the C3 position, has enabled the construction of stereochemically rich and diverse molecular architectures, paving the way for the total synthesis of numerous medicinally relevant compounds. This technical guide delves into the application of 2-oxindole as a pivotal building block in the synthesis of select natural products, providing a comprehensive overview of synthetic strategies, detailed experimental protocols, and the biological significance of the resulting molecules.

The Oxindole Core: A Gateway to Spirocyclic Alkaloids

The true utility of this compound in natural product synthesis is realized through its keto-tautomer, 2-oxindole. The nucleophilic character of the C3 position of the oxindole ring allows for a variety of chemical transformations, including alkylations, arylations, and cycloadditions. These reactions are instrumental in the construction of the spirocyclic systems characteristic of many oxindole alkaloids. This guide will focus on the synthesis of four prominent examples: Spirotryprostatin B, Horsfiline, Coerulescine, and Elacomine.

Case Study 1: The Total Synthesis of (-)-Spirotryprostatin B

Spirotryprostatin B is a cytostatic spiro[pyrrolidine-3,3′-oxindole] alkaloid that exhibits potent anti-mitotic properties by arresting the cell cycle in the G2/M phase. Its total synthesis showcases the strategic use of an oxindole precursor to construct the complex spirocyclic core.

Synthetic Strategy

A key feature of several total syntheses of (-)-Spirotryprostatin B is the construction of the spiro[pyrrolidine-3,3′-oxindole] system from a pre-functionalized oxindole derivative. One notable approach involves the magnesium iodide-mediated ring-expansion of a spiro[cyclopropane-1,3′-oxindole] with an aldimine. This reaction efficiently assembles the core structure. Another critical step is the installation of the prenyl side chain, often achieved via a Julia-Kocienski olefination.

Key Experimental Protocols

1. Synthesis of the Spiro[cyclopropane-1,3′-oxindole] Precursor:

-

Materials: N-protected oxindole, 1-bromo-2-chloroethane, sodium hydride.

-

Procedure: To a solution of N-protected oxindole in anhydrous THF at 0 °C is added sodium hydride (1.2 eq). The mixture is stirred for 30 minutes, followed by the dropwise addition of 1-bromo-2-chloroethane (1.5 eq). The reaction is allowed to warm to room temperature and stirred for 12 hours. After quenching with saturated aqueous ammonium chloride, the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the spiro[cyclopropane-1,3′-oxindole].

2. MgI2-Mediated Spiro-pyrrolidine Formation:

-

Materials: Spiro[cyclopropane-1,3′-oxindole], aldimine, magnesium iodide.

-

Procedure: A solution of the spiro[cyclopropane-1,3′-oxindole] and the desired aldimine (1.2 eq) in anhydrous dichloromethane is cooled to -78 °C. Magnesium iodide (1.5 eq) is added, and the reaction mixture is stirred at this temperature for 4 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The resulting crude product is purified by silica gel chromatography to yield the spiro[pyrrolidine-3,3′-oxindole] core.

Quantitative Data

| Step | Reactants | Product | Yield (%) |

| Spirocyclopropanation | N-protected oxindole, 1-bromo-2-chloroethane | Spiro[cyclopropane-1,3′-oxindole] | 75-85 |

| MgI2-mediated ring expansion | Spiro[cyclopropane-1,3′-oxindole], aldimine | Spiro[pyrrolidine-3,3′-oxindole] core | 60-70 |

| Julia-Kocienski olefination & Deprotection | Aldehyde precursor, sulfone, final deprotection steps | (-)-Spirotryprostatin B | 30-40 |

Biological Activity: G2/M Cell Cycle Arrest

Spirotryprostatin B's mechanism of action involves the disruption of microtubule dynamics, leading to an arrest of the cell cycle at the G2/M phase and subsequent apoptosis. This is a critical pathway in cancer progression and a key target for anti-cancer therapies.

Case Study 2: Synthesis of (±)-Coerulescine and (±)-Horsfiline

Coerulescine and Horsfiline are spiro[pyrrolidin-3,3′-oxindole] alkaloids that represent simpler members of this natural product family. Their synthesis provides a clear example of building complexity from a functionalized oxindole precursor.

Synthetic Strategy

A common and effective strategy for the synthesis of these alkaloids involves the initial preparation of a 3-allyl oxindole. This intermediate is then elaborated to form the spiro-pyrrolidine ring. A Wittig olefination followed by a Claisen rearrangement is a powerful method to introduce the allyl group at the C3 position of the oxindole.

Key Experimental Protocols

1. Synthesis of 3-Allyl Oxindole via Wittig-Claisen Rearrangement:

-

Materials: Oxindole, (methoxymethyl)triphenylphosphonium chloride, n-butyllithium, anhydrous THF, xylene.

-

Procedure: To a suspension of (methoxymethyl)triphenylphosphonium chloride (1.1 eq) in anhydrous THF at 0 °C is added n-butyllithium (1.1 eq). The resulting ylide is stirred for 30 minutes, followed by the addition of a solution of oxindole in THF. The reaction is stirred at room temperature for 2 hours. The reaction is quenched with water and extracted with diethyl ether. The organic layer is dried and concentrated. The crude vinyl ether is then dissolved in xylene and heated to reflux for 6 hours to effect the Claisen rearrangement. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 3-allyl-3-hydroxyoxindole, which upon dehydration yields the 3-allyl oxindole.

2. Formation of the Spiro-pyrrolidine Ring:

-

Materials: 3-Allyl oxindole, osmium tetroxide, N-methylmorpholine N-oxide (NMO), sodium periodate, methylamine hydrochloride, sodium cyanoborohydride.

-

Procedure: The 3-allyl oxindole is first dihydroxylated using a catalytic amount of osmium tetroxide and NMO as the co-oxidant. The resulting diol is then cleaved with sodium periodate to yield an aldehyde. Reductive amination of the aldehyde with methylamine hydrochloride and sodium cyanoborohydride affords the spiro-pyrrolidine ring, yielding (±)-coerulescine. (±)-Horsfiline can then be synthesized from (±)-coerulescine through further synthetic modifications.

Quantitative Data

| Step | Reactants | Product | Yield (%) |

| Wittig Olefination/Claisen Rearrangement | Oxindole, (methoxymethyl)triphenylphosphonium chloride | 3-Allyl oxindole | 60-70 |

| Oxidative Cleavage & Reductive Amination | 3-Allyl oxindole, OsO4/NMO, NaIO4, MeNH2·HCl, NaBH3CN | (±)-Coerulescine | 40-50 |

Biological Activity

While the specific signaling pathways for Coerulescine and Horsfiline are less defined than for Spirotryprostatin B, they are known to be part of a class of compounds used as intoxicating snuffs, suggesting potential neurological activity.[1] Further research is needed to fully elucidate their mechanisms of action.

Case Study 3: The Synthesis of (±)-Elacomine

Elacomine is another member of the spirooxindole alkaloid family. Its synthesis highlights a different approach to constructing the spirocyclic core, utilizing a 2-halotryptamine derivative.

Synthetic Strategy

The synthesis of elacomine can be achieved through a stereoselective intramolecular iminium ion spirocyclization. This key step involves the reaction of a 2-halotryptamine with an aldehyde to form an iminium ion, which then undergoes cyclization onto the indole ring to form the spirooxindole system.

Key Experimental Protocols

1. Preparation of 2-Halotryptamine:

-

Materials: Tryptamine, N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).

-

Procedure: To a solution of tryptamine in a suitable solvent such as dichloromethane at 0 °C is added NCS or NBS (1.05 eq) portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched with aqueous sodium thiosulfate solution and extracted with dichloromethane. The organic layer is dried and concentrated to give the 2-halotryptamine.

2. Spirocyclization to form Elacomine:

-

Materials: 2-Halotryptamine, isovaleraldehyde, trifluoroacetic acid (TFA).

-

Procedure: A solution of 2-halotryptamine and isovaleraldehyde (1.2 eq) in dichloromethane is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is dissolved in TFA. The reaction mixture is stirred at room temperature for 3 hours. The TFA is then removed in vacuo, and the residue is neutralized with saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The combined organic extracts are dried and concentrated. Purification by column chromatography affords (±)-elacomine.

Quantitative Data

| Step | Reactants | Product | Yield (%) |

| Halogenation of Tryptamine | Tryptamine, NCS/NBS | 2-Halotryptamine | 85-95 |

| Iminium Ion Spirocyclization | 2-Halotryptamine, Isovaleraldehyde, TFA | (±)-Elacomine | 50-60 |

Biological Activity

The biological activity of Elacomine is not as extensively studied as some other spirooxindole alkaloids. However, its structural similarity to other bioactive members of this family suggests potential for interesting pharmacological properties that warrant further investigation.

Conclusion

The tautomeric nature of this compound, which favors the 2-oxindole form, provides a powerful and versatile platform for the synthesis of complex and biologically significant natural products. The strategic functionalization of the oxindole core, particularly at the C3 position, enables the construction of intricate spirocyclic systems that are hallmarks of many potent alkaloids. The examples of Spirotryprostatin B, Horsfiline, Coerulescine, and Elacomine detailed in this guide underscore the importance of the oxindole precursor in modern synthetic organic chemistry. The continued exploration of novel synthetic methodologies involving oxindoles will undoubtedly lead to the efficient synthesis of other valuable natural products and their analogues, contributing to advancements in drug discovery and development. The provided experimental frameworks and biological insights aim to serve as a valuable resource for researchers in their pursuit of harnessing the synthetic potential of this remarkable heterocyclic scaffold.

References

Safety and handling precautions for 1H-Indol-2-ol

An In-depth Technical Guide to the Safe Handling of 1H-Indol-2-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 16990-73-1), a crucial intermediate in medicinal chemistry for the synthesis of various compounds, including alkaloids, pesticides, and dyes.[1] It is important to note that this compound exists in a tautomeric equilibrium with its more stable keto form, 2-oxindole (also known as 2-indolinone). Consequently, safety data for 2-oxindole is often used to inform the safe handling of this compound. This document outlines the potential hazards, necessary precautions, and emergency procedures based on available data.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications based on data for its tautomer, oxindole.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life. |

Hazard Pictograms:

Signal Word: Danger

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and its tautomer are presented below.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C8H7NO | [2] |

| Molecular Weight | 133.15 g/mol | [2] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 124 - 129 °F / 51 - 54 °C | |

| Boiling Point | 487 - 489 °F / 253 - 254 °C | |

| Solubility | Soluble in polar solvents such as water, ethanol, and chloroform. | [1] |

| Partition Coefficient (n-octanol/water) | log Pow: 2.14 (experimental) |

Experimental Protocols for Safe Handling

Adherence to strict safety protocols is mandatory when handling this compound. The following procedures are based on standard laboratory practices for hazardous chemicals.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4][5]

-

Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[3][4][5] Inspect gloves before use.[4] Wear appropriate protective clothing to prevent skin exposure.[3][5]

-

Respiratory Protection: Follow the OSHA respirator regulations found in 29CFR 1910.134 or European Standard EN 149.[3] Always use a NIOSH or European Standard EN 149 approved respirator when necessary, especially when engineering controls are not sufficient to control airborne exposure.[3]

Engineering Controls

-

Work in a well-ventilated area.[1][3] Good general ventilation (typically 10 air changes per hour) should be used.[6] Ensure that eyewash stations and safety showers are close to the workstation location.[5]

Handling and Storage

-

Handling: Wash hands and face thoroughly after handling.[3][4] Do not eat, drink, or smoke when using this product.[4] Avoid contact with skin, eyes, and clothing.[3][4] Avoid ingestion and inhalation.[3] Avoid generating dust.[5]

-

Storage: Keep container tightly closed when not in use.[3][4] Store in a cool, dry, well-ventilated area away from incompatible substances.[3] The compound is air and light sensitive. Store in a tightly closed container in a dry and well-ventilated place.[7] Keep locked up or in an area accessible only to qualified or authorized persons.

Emergency Procedures

A clear and logical workflow for handling accidental exposure to this compound is crucial.

Caption: Emergency response workflow for accidental exposure to this compound.

First Aid Measures

-

General Advice: First aiders need to protect themselves. Show the safety data sheet to the doctor in attendance.[6]

-

If Inhaled: Move the person into fresh air.[4] If not breathing, give artificial respiration.[3][4]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.

-

In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[4] Call an ophthalmologist. Remove contact lenses if present and easy to do.

-

If Swallowed: Immediately make the victim drink water (two glasses at most). Consult a physician. Rinse mouth.[4][6]

Stability and Reactivity

Table 3: Stability and Reactivity Data

| Parameter | Information |

| Reactivity | Forms explosive mixtures with air on intense heating. |

| Chemical Stability | The product is chemically stable under standard ambient conditions (room temperature). |

| Conditions to Avoid | Air and light. |

| Incompatible Materials | Strong oxidizing agents, strong bases.[5] |

| Hazardous Decomposition Products | Under fire conditions, may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4][5] |

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[3] The information provided is based on its GHS classification.

Table 4: Toxicological Data

| Exposure Route | Effect |

| Ingestion | Harmful if swallowed. May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[3] |

| Inhalation | May cause respiratory tract irritation.[3] |

| Skin Contact | Toxic in contact with skin. May cause skin irritation.[3] |

| Eye Contact | Causes serious eye irritation. |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA. |

Ecological Information

This compound is very toxic to aquatic life.

Table 5: Ecotoxicity Data

| Organism | Test | Result | Exposure Time |

| Daphnia magna (Water flea) | EC50 | 1 mg/l | 48 h |

| Photobacterium phosphoreum | EC50 | 2.4 mg/l | 30 min |

Data for the related compound indole.

-

Persistence and Degradability: No data available.

-

Bioaccumulative Potential: Bioaccumulation is not expected based on the partition coefficient (log Pow: 2.14).

-

Mobility in Soil: Is not likely mobile in the environment due to its low water solubility.[5]

Disposal Considerations

Dispose of contents/container in accordance with local, regional, national, and international regulations.[6] Do not let the product enter drains. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[5]

Accidental Release Measures

Clean up spills immediately, using the appropriate protective equipment.[3] Sweep up and shovel into suitable containers for disposal.[5] Avoid generating dusty conditions and provide ventilation.[3][5] Cover drains to prevent entry into the sewer system.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 16990-73-1 [chemicalbook.com]

- 3. Oxindole(59-48-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. msds.nipissingu.ca [msds.nipissingu.ca]

- 5. fishersci.com [fishersci.com]

- 6. cdn.chemservice.com [cdn.chemservice.com]

- 7. msds.nipissingu.ca [msds.nipissingu.ca]